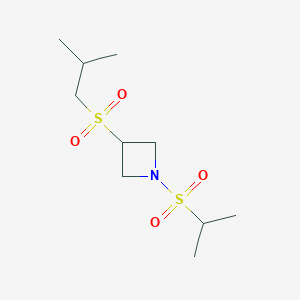

3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their high ring-strain energy, strong molecular rigidity, and satisfactory stability

Métodos De Preparación

Synthetic Routes and Reaction Conditions

. This reaction involves the use of light to induce the cycloaddition, forming the azetidine ring. The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a light source, such as a mercury lamp.

Industrial Production Methods

Industrial production of azetidines often involves the use of advanced synthetic techniques and large-scale reactors to ensure high yield and purity. The process may include multiple steps, such as the preparation of starting materials, the aza Paternò–Büchi reaction, and subsequent purification steps like crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted azetidines with different functional groups.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine

This compound is a synthetic organic compound belonging to the azetidine class, which are four-membered, nitrogen-containing heterocycles. These compounds are characterized by their ring-strain energy, molecular rigidity, and stability.

Applications

This compound serves various purposes in scientific research:

- Chemistry It can be employed as a building block in the synthesis of complex molecules and as a reagent in organic synthesis.

- Biology The compound is investigated for potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored for potential use in drug development, owing to its unique chemical structure and reactivity. Specifically, azetidine derivatives can be utilized as Janus kinase (JAK) inhibitors, useful in treating inflammatory and autoimmune diseases, and cancers .

- Industry It can be used in the production of specialty chemicals and materials with specific properties.

Azetidine Derivatives as Rho Kinase Inhibitors

Sulfonamide compounds, including azetidine derivatives, have demonstrated the ability to inhibit Rho kinase strongly . This makes them potentially useful as active ingredients in medications for prophylactic or therapeutic treatment of diseases related to cell contraction, changes in cell morphology, cell migration, cell release, and cell apoptosis . These compounds have also shown promise in reducing intraocular pressure .

GCN2 Inhibition and Cancer Therapy

Mecanismo De Acción

The mechanism of action of 3-(isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine involves its interaction with molecular targets through its sulfonyl and azetidine moieties. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but different ring strain and stability.

Oxetanes: Four-membered oxygen-containing heterocycles with different electronic properties and reactivity.

Uniqueness

3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine is unique due to its specific substitution pattern and the presence of both isobutylsulfonyl and isopropylsulfonyl groups. These groups enhance its chemical stability and reactivity, making it a valuable compound for various applications in research and industry .

Actividad Biológica

3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H19O4S2, with a molecular weight of approximately 253.39 g/mol. The compound contains sulfonyl groups, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl groups can form strong covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity. This interaction can influence various biological pathways, making the compound a candidate for therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds with sulfonyl groups exhibit significant antimicrobial properties. For example, studies have shown that related azetidine derivatives demonstrate antifungal and antibacterial activities. The presence of the isobutyl and isopropyl groups may enhance these effects by increasing lipophilicity and improving membrane penetration.

Anticancer Potential

The compound's ability to inhibit specific pathways involved in cancer cell proliferation has been explored. In vitro studies have demonstrated that azetidine derivatives can induce apoptosis in cancer cells by activating caspase pathways. This suggests that this compound may have potential as an anticancer agent.

Case Study 1: Antifungal Activity

A study published in eBioMedicine investigated the antifungal activity of various azetidine derivatives, including those with sulfonyl substitutions. The findings revealed that certain derivatives exhibited higher antifungal activity than standard treatments, indicating a promising avenue for further development .

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibition demonstrated that compounds similar to this compound effectively inhibited target enzymes involved in metabolic pathways. This inhibition was linked to the compound's ability to form stable complexes with the enzymes, thereby blocking their active sites .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition via sulfonyl interactions |

| 3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine | High | Moderate | Receptor modulation |

| 3-(Isobutylsulfonyl)-1-((3-methoxypropyl)sulfonyl)azetidine | Low | High | Enzyme inhibition |

Propiedades

IUPAC Name |

3-(2-methylpropylsulfonyl)-1-propan-2-ylsulfonylazetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4S2/c1-8(2)7-16(12,13)10-5-11(6-10)17(14,15)9(3)4/h8-10H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAIUVFARHDFNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.